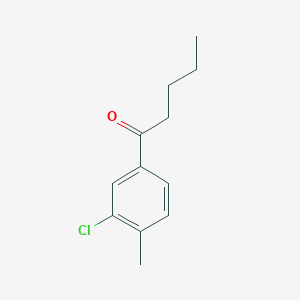

1-(3-Chloro-4-methylphenyl)pentan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-3-4-5-12(14)10-7-6-9(2)11(13)8-10/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCPURQQZKXFJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC(=C(C=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Chloro 4 Methylphenyl Pentan 1 One

Established Synthetic Pathways

The synthesis of aryl ketones such as 1-(3-Chloro-4-methylphenyl)pentan-1-one can be broadly approached through two primary strategies: the direct acylation of an aromatic ring (Friedel-Crafts acylation) or the construction of the ketone functionality via organometallic reagents.

Organometallic Reagent-Mediated Syntheses

An alternative to the direct acylation of the aromatic ring is the use of organometallic reagents to form the carbon-carbon bond of the ketone. These methods often involve the reaction of an organometallic nucleophile with an electrophilic carbonyl precursor.

Grignard reagents are powerful nucleophiles widely used in the synthesis of ketones. One common approach involves the reaction of a Grignard reagent with a nitrile. ucalgary.camasterorganicchemistry.comlibretexts.orgyoutube.com For the synthesis of this compound, this could involve the reaction of butylmagnesium bromide with 3-chloro-4-methylbenzonitrile (B1583252). The initial addition of the Grignard reagent to the nitrile forms an imine salt, which upon acidic hydrolysis, yields the desired ketone. ucalgary.ca This method is advantageous as the ketone is only formed during the workup, preventing a second addition of the Grignard reagent to the ketone product. ucalgary.ca

Table 2: Hypothetical Grignard Reagent Synthesis of this compound (Note: This table is based on general procedures for Grignard reactions with nitriles, as specific data for the target molecule is not available in the cited literature.)

| Grignard Reagent | Nitrile | Solvent | Reaction Temperature (°C) | Workup |

| Butylmagnesium bromide | 3-Chloro-4-methylbenzonitrile | Diethyl ether, THF | 0 to reflux | Aqueous acid (e.g., H₂SO₄, HCl) |

Organolithium reagents are another class of potent organometallic nucleophiles. They can be used to synthesize ketones from carboxylic acids. For the target molecule, this would involve the reaction of butyllithium (B86547) with 3-chloro-4-methylbenzoic acid. Typically, two equivalents of the organolithium reagent are required: the first deprotonates the carboxylic acid, and the second adds to the carboxylate to form a stable dianion. Subsequent hydrolysis yields the ketone.

Organocuprates, also known as Gilman reagents, are softer nucleophiles compared to Grignard and organolithium reagents. They are particularly useful for the synthesis of ketones from acyl chlorides. The reaction of an organocuprate, such as lithium dibutylcuprate, with 3-chloro-4-methylbenzoyl chloride would be expected to cleanly produce this compound. The lower reactivity of organocuprates prevents the over-addition to the ketone product, which can be a side reaction with more reactive organometallics.

Table 3: Comparison of Organometallic Routes to Aryl Ketones (Note: This table provides a general comparison based on established reactivity patterns, as specific comparative data for the synthesis of this compound is not available in the cited literature.)

| Organometallic Reagent | Electrophilic Partner | Key Features |

| Grignard Reagent (e.g., BuMgBr) | Nitrile (e.g., 3-chloro-4-methylbenzonitrile) | Forms ketone upon hydrolysis, avoiding over-addition. ucalgary.ca |

| Organolithium Reagent (e.g., BuLi) | Carboxylic Acid (e.g., 3-chloro-4-methylbenzoic acid) | Requires two equivalents of the organolithium reagent. |

| Organocuprate (e.g., Bu₂CuLi) | Acyl Chloride (e.g., 3-chloro-4-methylbenzoyl chloride) | Highly selective for ketone formation, mild reaction conditions. |

Alternative Ketone Synthesis Methodologies

Oxidation of Secondary Alcohols

A reliable and common method for the preparation of ketones is the oxidation of the corresponding secondary alcohol. In this context, 1-(3-chloro-4-methylphenyl)pentan-1-ol serves as the direct precursor to the target ketone. The synthesis of this secondary alcohol can be achieved through the Grignard reaction, a powerful tool for carbon-carbon bond formation.

The synthesis would commence with the preparation of a Grignard reagent from an appropriate aryl halide. For instance, reacting 3-chloro-4-methyl-1-bromobenzene with magnesium metal in an ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would yield 3-chloro-4-methylphenylmagnesium bromide. Subsequent reaction of this Grignard reagent with pentanal would, after an acidic workup, produce the desired secondary alcohol, 1-(3-chloro-4-methylphenyl)pentan-1-ol. nih.gov

The final step involves the oxidation of this alcohol to the ketone. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and reaction scale.

| Oxidizing Agent | Typical Solvent(s) | General Reaction Conditions |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature |

| Jones reagent (CrO₃ in H₂SO₄/acetone) | Acetone | 0°C to room temperature |

| Swern oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane (DCM) | Low temperature (-78°C) followed by addition of base |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Room temperature |

Table 1: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

Each of these reagents offers a balance of reactivity and functional group compatibility. For a substrate like 1-(3-chloro-4-methylphenyl)pentan-1-ol, a mild oxidizing agent such as PCC or DMP would be effective and minimize the risk of over-oxidation or side reactions involving the aryl halides.

Nitrile Hydrolysis Approaches

Another strategic approach to the synthesis of ketones involves the use of nitriles as key intermediates. This method relies on the reaction of an organometallic reagent with a nitrile, followed by hydrolysis of the resulting imine intermediate.

For the synthesis of this compound, the pathway would begin with the preparation of 3-chloro-4-methylbenzonitrile. This nitrile can be synthesized from 3-chloro-4-methylaniline (B146341) via a Sandmeyer reaction, where the corresponding diazonium salt is treated with a cyanide salt, such as cuprous cyanide.

The crucial step is the reaction of 3-chloro-4-methylbenzonitrile with a butyl-containing organometallic reagent. Butylmagnesium bromide, a Grignard reagent, is a suitable choice. The nucleophilic butyl group adds to the electrophilic carbon of the nitrile, forming an intermediate imine salt. Subsequent hydrolysis of this intermediate in an aqueous acidic medium furnishes the desired ketone, this compound.

An alternative organometallic reagent that can be used is butyllithium. The reaction mechanism is similar, involving the nucleophilic attack of the butyl anion on the nitrile carbon.

| Organometallic Reagent | Typical Solvent(s) | Reaction Steps |

| Butylmagnesium bromide | Diethyl ether, THF | 1. Addition of Grignard reagent to nitrile. 2. Aqueous acidic workup. |

| Butyllithium | Diethyl ether, Hexanes | 1. Addition of organolithium reagent to nitrile. 2. Aqueous acidic workup. |

Table 2: Nitrile-based Synthesis of Ketones

Advanced Synthetic Strategies and Retrosynthetic Analysis

The design of synthetic routes for molecules like this compound can be significantly enhanced by employing advanced synthetic concepts that prioritize efficiency, selectivity, and the exploration of novel chemical space.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of this compound via Friedel-Crafts acylation of 1-chloro-2-methylbenzene with pentanoyl chloride is a prime example where regioselectivity is a critical consideration. chemguide.co.uklibretexts.org The directing effects of the existing substituents on the aromatic ring, the chloro and methyl groups, will determine the position of the incoming acyl group.

The methyl group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. youtube.com In this case, the electronic and steric effects of both substituents must be considered. The para-position to the methyl group is also the meta-position to the chloro group, and the ortho-position to the methyl group is sterically hindered by the adjacent chloro group. Therefore, the major product is expected to be this compound, where acylation occurs at the position para to the methyl group and meta to the chloro group.

Chemoselectivity would be a key consideration if additional functional groups were present on the pentanoyl chloride or the aromatic substrate. For instance, the presence of an ester or another halide on the acyl chain would require careful selection of the Lewis acid catalyst and reaction conditions to avoid unwanted side reactions.

Stereoselectivity is not a factor in the synthesis of the target compound itself, as it is achiral. However, if a chiral center were to be introduced, for example, by using a chiral catalyst or a chiral auxiliary, enantioselective synthesis of a specific stereoisomer could be achieved.

Computational Approaches in Retrosynthesis Planning

Modern organic synthesis increasingly relies on computational tools to aid in the design of efficient synthetic routes. frontiersin.orgwikipedia.org Retrosynthetic analysis, a concept pioneered by E.J. Corey, involves mentally deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orglibretexts.org

For this compound, a computational retrosynthesis program would likely identify several key disconnections:

C-C bond disconnection of the ketone: This leads back to a 3-chloro-4-methylphenyl derivative and a pentanoyl synthon, suggesting a Friedel-Crafts acylation. The program could further suggest 1-chloro-2-methylbenzene and pentanoyl chloride as the starting materials.

C-C bond disconnection adjacent to the carbonyl group: This could suggest a Grignard-type reaction between a 3-chloro-4-methylphenyl Grignard reagent and pentanal, followed by oxidation.

Disconnection at the nitrile carbon: This points towards a nitrile hydrolysis approach, starting from 3-chloro-4-methylbenzonitrile and a butyl organometallic reagent.

Computational programs can analyze vast databases of known reactions and predict the feasibility and potential yields of different synthetic pathways. frontiersin.orgresearchgate.net They can also help in identifying potential side reactions and suggest optimal reaction conditions. For a relatively simple molecule like this compound, these tools can quickly validate classical synthetic approaches and may also propose less intuitive but potentially more efficient routes.

Multi-Component Reaction Design for Complex Analogues

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.govepfl.ch While a direct MCR for the synthesis of this compound is not immediately obvious, the principles of MCR design can be applied to generate a library of complex analogues.

For instance, one could envision a one-pot reaction involving 3-chloro-4-methylbenzaldehyde, an amine, and a suitable C5-containing building block. A variation of the Mannich reaction or a Passerini or Ugi reaction could potentially be designed. For example, a three-component reaction of 3-chloro-4-methylbenzaldehyde, an amine, and a pentyl isocyanide could lead to α-amino amide derivatives. Subsequent transformations of these products could potentially yield ketone analogues.

The design of such MCRs often involves a "substrate design approach," where functionalities are strategically placed within the reactants to guide the reaction cascade towards the desired complex product. epfl.ch This strategy is particularly powerful for creating molecular diversity and exploring new chemical space around the this compound scaffold.

Reaction Mechanisms and Chemical Transformations of 1 3 Chloro 4 Methylphenyl Pentan 1 One

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) in 1-(3-Chloro-4-methylphenyl)pentan-1-one is governed by the directing effects of the substituents on the phenyl ring. The chloro, methyl, and acyl groups exert competing influences on the regioselectivity of incoming electrophiles.

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation at the ortho position. nih.govwikipedia.org For this compound, the acyl group can potentially act as a DMG. The carbonyl oxygen can coordinate to a strong base, such as an organolithium reagent, facilitating deprotonation of an adjacent aromatic proton.

In this specific molecule, there are two possible ortho positions to the acyl group: C2 and C6. The C2 position is also ortho to the chloro group, while the C6 position is ortho to the methyl group. The chloro group is an ortho, para-director, while the methyl group is also an ortho, para-director. The interplay of these directing effects, along with steric hindrance, would influence the site of metalation. It is likely that metalation would occur at the less sterically hindered C6 position. Following metalation, the resulting aryllithium species can react with a variety of electrophiles to introduce new functional groups.

Halogenation: The halogenation of aryl ketones can be achieved using various reagents, typically under acidic or basic conditions. nih.govwikipedia.org In the case of this compound, the directing effects of the existing substituents would determine the position of the incoming halogen. The methyl group is an activating ortho, para-director, while the chloro group is a deactivating ortho, para-director. The acyl group is a deactivating meta-director. Considering these effects, the most likely position for halogenation would be ortho to the activating methyl group at the C5 position.

Nitration: The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of nitric acid and sulfuric acid. For this compound, the regiochemical outcome of nitration is also dictated by the substituents. Research on the nitration of the structurally similar 3,4-dimethylacetophenone shows that nitration occurs at the position ortho to one of the methyl groups. cdnsciencepub.com By analogy, nitration of this compound would be expected to favor substitution at the C5 position, which is ortho to the activating methyl group and not sterically hindered.

A study on the synthesis and reactions of 4-Nitrobenzal-(3'-Chloro-4'-Methyl Acetophenone) further illustrates the reactivity of this substituted phenyl ring system. orientjchem.org

Reactions Involving the Ketone Carbonyl Group

The ketone carbonyl group in this compound is a key site for a variety of chemical transformations, most notably nucleophilic addition reactions.

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. The partial positive charge on the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles.

The reduction of the ketone in this compound to the corresponding secondary alcohol, 1-(3-Chloro-4-methylphenyl)pentan-1-ol, can be accomplished using various hydride reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). rushim.ruchadsprep.com The reduction of similar halogenated aryl ketones has been studied, demonstrating the feasibility of this transformation. acs.orgacs.org

Since the ketone is prochiral, its reduction leads to the formation of a new stereocenter. The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions. For instance, the use of bulky reducing agents can lead to preferential attack from the less sterically hindered face of the carbonyl group. Asymmetric reduction to selectively form one enantiomer of the alcohol can be achieved using chiral catalysts. researchgate.netacs.org

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to ketones to form tertiary alcohols. masterorganicchemistry.comdalalinstitute.comlibretexts.org The reaction of this compound with an organometallic reagent would result in the formation of a new carbon-carbon bond and a tertiary alcohol.

For example, the addition of methylmagnesium bromide (CH3MgBr) would yield 2-(3-Chloro-4-methylphenyl)hexan-2-ol. The efficiency of these reactions can be very high, and they represent a versatile method for the construction of more complex molecular architectures. acs.org

Data Tables

Table 1: Illustrative Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents | Major Product |

| Halogenation (Bromination) | Br2, FeBr3 | 1-(5-Bromo-3-chloro-4-methylphenyl)pentan-1-one |

| Nitration | HNO3, H2SO4 | 1-(3-Chloro-4-methyl-5-nitrophenyl)pentan-1-one |

Note: The products listed are predicted based on directing group effects and may not represent actual experimental outcomes.

Table 2: Illustrative Nucleophilic Addition Reactions of this compound

| Reaction | Reagents | Product |

| Hydride Reduction | NaBH4, MeOH | 1-(3-Chloro-4-methylphenyl)pentan-1-ol |

| Organometallic Addition (Grignard) | CH3MgBr, Et2O then H3O+ | 2-(3-Chloro-4-methylphenyl)hexan-2-ol |

Note: The products listed are the expected outcomes of the respective reactions.

Enolate Chemistry and Alpha-Substitution Reactions

The presence of α-hydrogens on the carbon atom adjacent to the carbonyl group makes this compound amenable to enolate formation. The enolate, a potent nucleophile, is an intermediate in a variety of important alpha-substitution reactions. The formation of the enolate can be catalyzed by either acid or base. fiveable.me

Under basic conditions, a base abstracts an α-hydrogen to form the enolate. The stability of the resulting enolate is a key factor in its reactivity. For unsymmetrical ketones, the regioselectivity of enolate formation (kinetic versus thermodynamic enolate) is an important consideration. bham.ac.uk In the case of this compound, the α-position has two protons, leading to a single possible enolate regioisomer.

Alpha-halogenation of ketones is a well-established transformation that can proceed under either acidic or basic conditions. youtube.comlibretexts.org

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, followed by tautomerization to the enol form. libretexts.org This enol then acts as a nucleophile, attacking the halogen (e.g., Br₂, Cl₂). The rate-determining step is typically the formation of the enol, and the reaction rate is independent of the halogen concentration. libretexts.orgopenstax.org This method generally leads to mono-halogenation at the α-position. For this compound, acid-catalyzed bromination would be expected to yield 2-bromo-1-(3-chloro-4-methylphenyl)pentan-1-one.

Reaction Scheme: Acid-Catalyzed Alpha-Bromination this compound + Br₂/CH₃COOH → 2-bromo-1-(3-chloro-4-methylphenyl)pentan-1-one + HBr

Under basic conditions, the reaction proceeds via an enolate intermediate. The introduction of an electron-withdrawing halogen atom at the α-position increases the acidity of the remaining α-protons, making the product more reactive than the starting material. libretexts.org This often leads to polyhalogenation. In the case of methyl ketones, this can result in the haloform reaction. youtube.com For this compound, which is not a methyl ketone, the use of a base and a halogen would likely result in a mixture of mono- and di-halogenated products at the α-position.

The nucleophilic enolate of this compound can be alkylated by reacting it with an alkyl halide. fiveable.me To avoid self-condensation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used to ensure complete conversion of the ketone to its enolate before the addition of the alkylating agent. bham.ac.uk The reaction proceeds via an SN2 mechanism.

Illustrative Reaction: Alpha-Alkylation with Methyl Iodide

this compound + LDA/THF, -78 °C → Lithium enolate

Lithium enolate + CH₃I → 1-(3-chloro-4-methylphenyl)-2-methylpentan-1-one

Similarly, the enolate can undergo acylation when treated with an acyl halide or an anhydride (B1165640), leading to the formation of a β-dicarbonyl compound.

Condensation Reactions (e.g., Aldol (B89426), Claisen-Schmidt)

This compound, possessing α-hydrogens, can act as the nucleophilic component in condensation reactions. The Claisen-Schmidt condensation is a variation of the aldol condensation where an enolizable ketone reacts with a non-enolizable aromatic aldehyde in the presence of a base. wikipedia.org

In a typical Claisen-Schmidt reaction, this compound would be deprotonated by a base (e.g., NaOH or KOH) to form the enolate, which then attacks the electrophilic carbonyl carbon of an aromatic aldehyde, such as benzaldehyde. The resulting aldol addition product readily dehydrates to form a conjugated enone, also known as a chalcone. rasayanjournal.co.in

Reaction Scheme: Claisen-Schmidt Condensation with Benzaldehyde this compound + Benzaldehyde --(NaOH/EtOH)--> (2E)-1-(3-chloro-4-methylphenyl)-2-propyl-3-phenylprop-2-en-1-one + H₂O

| Reactant A | Reactant B | Base/Solvent | Product |

| This compound | Benzaldehyde | NaOH/Ethanol | (2E)-1-(3-chloro-4-methylphenyl)-2-propyl-3-phenylprop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | KOH/Methanol (B129727) | (2E)-1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-2-propylprop-2-en-1-one |

| This compound | 4-Nitrobenzaldehyde | NaOH/Ethanol | (2E)-1-(3-chloro-4-methylphenyl)-3-(4-nitrophenyl)-2-propylprop-2-en-1-one |

This table illustrates expected products of the Claisen-Schmidt condensation based on general reactivity principles.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not widely available in the literature, the principles of its key transformations can be understood by examining studies on analogous compounds, such as substituted acetophenones.

Kinetic Studies of Reaction Rates

Kinetic studies of reactions involving ketones often focus on the rate of enolization or enolate formation, as this is frequently the rate-determining step. For instance, the rate of halogenation of acetophenones under acidic conditions is first order with respect to the ketone and the acid catalyst, but zero order with respect to the halogen. openstax.org This indicates that the rate-limiting step is the formation of the enol.

| Parameter | Acetophenone (B1666503) | p-Bromoacetophenone | Expected for this compound |

| Enthalpy of Activation (ΔH‡) | 19.06 kcal/mol | 19.01 kcal/mol | Similar range, influenced by combined substituent effects |

| Entropy of Activation (ΔS‡) | -2.126 e.u. | -10.88 e.u. | Negative value, indicating an ordered transition state |

This table presents comparative kinetic data for the enolization of acetophenones. researchgate.net Data for the target compound is an educated estimation based on these values.

Transition State Analysis and Energy Profiles

The stereochemical outcome of reactions involving enolates, such as the aldol reaction, can be rationalized by analyzing the transition state geometries. The Zimmerman-Traxler model for the aldol reaction proposes a chair-like six-membered transition state involving the metal enolate and the aldehyde. nih.govacs.org This model is useful for predicting the stereochemistry of the products.

For the alkylation and acylation of the enolate of this compound, the transition state would involve the approach of the electrophile to the nucleophilic α-carbon of the enolate. The geometry of the enolate (E vs. Z) can influence the facial selectivity of the electrophilic attack, although for the enolate of this compound, E/Z isomerism is not a factor at the α-carbon.

Computational chemistry could provide valuable insights into the energy profiles of these reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism, including the identification of the rate-determining step and the factors controlling selectivity, could be achieved. Such studies would likely show that the stability of the enolate intermediate is enhanced by the electron-withdrawing chloro substituent, thereby lowering the activation energy for its formation.

Solvent Effects on Reaction Pathways

The choice of solvent can profoundly influence the outcome of a chemical reaction, affecting reaction rates, yields, and even the reaction mechanism itself. Solvents can interact with reactants, intermediates, and transition states, thereby altering their energies and stability. The effects of solvents are particularly notable in reactions involving polar or charged species, which are common in the transformations of ketones.

The following data table, adapted from studies on the Claisen-Schmidt reaction, illustrates how the choice of catalyst and the presence or absence of a solvent can impact the yield of the condensation product.

Table 1: Effect of Catalyst and Solvent on the Yield of the Claisen-Schmidt Reaction between Cyclohexanone (B45756) and Benzaldehyde

| Entry | Catalyst (20 mol%) | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Solid NaOH | None (grinding) | 98 |

Data adapted from a study on solvent-free Claisen-Schmidt reactions. researchgate.net

The data indicates that the reaction is highly effective under solvent-free conditions, with solid sodium hydroxide (B78521) providing a near-quantitative yield. researchgate.net This suggests that for certain reactions, eliminating the solvent can be a more efficient and environmentally friendly approach.

In other types of ketone reactions, solvent polarity plays a crucial role. For instance, in the reductive amination of ketones, protic solvents like methanol have been found to be optimal, as they facilitate the formation of the imine and Schiff base intermediates. researchgate.net In contrast, aprotic polar solvents can sometimes hinder the reaction by strongly adsorbing to the catalyst surface. researchgate.net

The quenching of the excited triplet state of an aromatic ketone by phenol (B47542) demonstrates a complex interplay of solvent effects. In this case, the reaction can proceed via two different mechanisms depending on whether the phenol is "free" or hydrogen-bonded to a hydrogen-bond acceptor solvent. The rates of these competing pathways are directly influenced by the hydrogen-bond acceptor strength of the solvent.

These examples underscore the importance of carefully selecting the solvent system to optimize the desired reaction pathway for a given transformation of an aryl alkyl ketone like this compound. The solvent can influence which intermediates are favored and which reaction pathways are accelerated, ultimately determining the final product distribution and yield.

Derivatization and Structural Modification Research of 1 3 Chloro 4 Methylphenyl Pentan 1 One

Synthesis of Substituted 1-(3-Chloro-4-methylphenyl)pentan-1-one Analogues

The synthesis of analogues of this compound is pursued to explore the structure-activity relationships of this class of compounds. Modifications are typically targeted at two principal locations: the pentan-1-one side chain and the 3-chloro-4-methylphenyl aromatic ring.

The five-carbon chain of the pentan-1-one moiety provides several opportunities for chemical modification. The carbon atom alpha to the carbonyl group is particularly reactive and serves as a key site for introducing new functional groups.

Research findings indicate that direct functionalization of the α-position of ketones is a well-established strategy. For instance, electrophilic amination of ketone enolates can be used to introduce an amino group, a foundational step for creating compounds like α-amino ketones. acs.org This transformation can be achieved using various N-electrophiles. Another common modification is α-halogenation, using reagents like N-bromosuccinimide (NBS), to create an α-halo ketone intermediate that is highly versatile for subsequent nucleophilic substitution reactions.

Furthermore, the pentanone can serve as a substrate in condensation reactions. An aldol (B89426) condensation with an aldehyde or another ketone can extend the carbon chain and introduce hydroxyl functionalities. Subsequent dehydration of the aldol product can yield an α,β-unsaturated ketone, also known as a chalcone-type structure. organic-chemistry.org These unsaturated systems are valuable intermediates, acting as Michael acceptors or as precursors for the synthesis of various heterocyclic compounds. organic-chemistry.orgorganic-chemistry.org

Table 1: Potential Reactions for Modulating the Pentan-1-one Chain

| Reaction Type | Reagent(s) | Product Type | Potential Application |

| α-Amination | N-electrophile (e.g., azodicarboxylate) | α-Amino Ketone | Synthesis of biologically active amines |

| α-Halogenation | N-Bromosuccinimide (NBS) | α-Bromo Ketone | Versatile synthetic intermediate |

| Aldol Condensation | Aldehyde/Ketone, Base/Acid | β-Hydroxy Ketone | Carbon chain extension |

| Dehydration | Acid, Heat | α,β-Unsaturated Ketone | Michael acceptor, Heterocycle precursor |

The 3-chloro-4-methylphenyl ring possesses three distinct positions for further functionalization: the chloro group, the methyl group, and the unsubstituted aromatic carbons. The electronic properties of the existing chloro (electron-withdrawing, ortho-para directing) and methyl (electron-donating, ortho-para directing) groups influence the regioselectivity of subsequent reactions.

The methyl and chloro groups serve as synthetic handles for introducing new substituents. The benzylic position of the methyl group is susceptible to free-radical reactions, while the chloro group can be displaced through transition metal-catalyzed cross-coupling reactions.

Benzylic bromination of substituted toluenes is a standard transformation that can be achieved with high selectivity. gla.ac.uk The reaction typically employs N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photoinitiation. google.com Lewis acids like Zirconium(IV) chloride (ZrCl₄) have also been shown to catalyze benzylic bromination effectively with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov Applying these methods to this compound would yield 1-(3-chloro-4-(bromomethyl)phenyl)pentan-1-one, a reactive intermediate suitable for nucleophilic substitution to introduce alkoxy, amino, or cyano groups.

The chloro substituent is generally unreactive toward traditional nucleophilic aromatic substitution but is an excellent coupling partner in modern cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are viable substrates for many of these transformations. libretexts.org

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by reacting the aryl chloride with an organoboronic acid or ester in the presence of a palladium catalyst and a base. organic-chemistry.org This method allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups in place of the chlorine atom, leading to the synthesis of biaryl and styrenyl analogues. researchgate.net

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. wikipedia.org This reaction couples the aryl chloride with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. libretexts.orgsemanticscholar.org This reaction is highly versatile, allowing for the synthesis of a diverse library of N-aryl derivatives from the parent compound. beilstein-journals.orgresearchgate.net

Table 2: Cross-Coupling Reactions on the 3-Chloro-4-methylphenyl Moiety

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Examples) | Product Type |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(OAc)₂, SPhos | 1-(4-methyl-3-phenylphenyl)pentan-1-one |

| Suzuki-Miyaura Coupling | Pyridine-3-boronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-(4-methyl-3-(pyridin-3-yl)phenyl)pentan-1-one |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP | 1-(4-methyl-3-(phenylamino)phenyl)pentan-1-one |

| Buchwald-Hartwig Amination | Piperidine | Pd(OAc)₂, BrettPhos | 1-(4-methyl-3-(piperidin-1-yl)phenyl)pentan-1-one |

Functionalization of the Chlorophenyl Ring

Creation of Heterocyclic Derivatives Incorporating the Compound Moiety

The ketone functionality in this compound is a valuable precursor for the construction of various heterocyclic rings. Many classical methods in heterocyclic synthesis rely on the condensation of a carbonyl compound or its derivatives with a binucleophilic reagent.

One of the most common strategies for pyrazole (B372694) synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov The parent ketone can be converted into a suitable 1,3-diketone intermediate (e.g., 1-(3-chloro-4-methylphenyl)-3-methyl-1,3-dioxohexane) via a Claisen condensation with an appropriate ester. Subsequent reaction with hydrazine hydrate (B1144303) would yield a 3,5-disubstituted pyrazole ring attached to the core aromatic structure. organic-chemistry.org

Isoxazole and isoxazoline (B3343090) synthesis often utilizes α,β-unsaturated ketones as starting materials. core.ac.uk These can be prepared from the parent ketone via an aldol condensation followed by dehydration. The resulting chalcone-type compound can then react with hydroxylamine (B1172632) hydrochloride in the presence of a base. Depending on the reaction conditions, this can lead to the formation of either a 3,5-disubstituted isoxazoline or, after subsequent oxidation/elimination, the corresponding isoxazole. organic-chemistry.orgorganic-chemistry.org An alternative route involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne. beilstein-journals.orgchemrxiv.org

Table 3: Synthesis of Heterocyclic Derivatives

| Target Heterocycle | Intermediate from Parent Ketone | Co-reactant | General Reaction Type |

| Pyrazole | β-Diketone | Hydrazine | Cyclocondensation |

| Isoxazoline | α,β-Unsaturated Ketone | Hydroxylamine | Condensation/Cyclization |

| Isoxazole | α,β-Unsaturated Ketone | Hydroxylamine | Condensation/Cyclization/Oxidation |

| Pyrimidine | β-Diketone | Urea or Thiourea | Cyclocondensation |

Chiral Resolution and Asymmetric Synthesis of Enantiopure Forms

The carbonyl carbon in this compound is a prochiral center. Reduction of the ketone yields a chiral secondary alcohol, 1-(3-chloro-4-methylphenyl)pentan-1-ol, which exists as a pair of enantiomers. The synthesis and separation of these enantiopure forms are critical for stereoselective studies.

Asymmetric Synthesis aims to directly produce one enantiomer in excess over the other. A prominent method for this is the asymmetric reduction of the ketone. Biocatalytic reductions using whole-cell systems from plants or microorganisms are known for their high enantioselectivity under mild conditions. researchgate.net For example, studies on the bioreduction of structurally similar ketones like 1-(3,4-dimethylphenyl)ethanone demonstrate that such transformations can achieve high conversion and excellent enantiomeric excess. researchgate.net

If a racemic mixture is produced, Chiral Resolution is required to separate the enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for the direct separation of enantiomers. rsc.orgresearchgate.net Polysaccharide-based CSPs are particularly effective for a broad range of racemic compounds. rsc.orguclouvain.be

An alternative chemical approach involves derivatizing the racemic product (e.g., the alcohol) with a chiral resolving agent, such as (−)-camphorsultam derivatives. nih.gov This creates a mixture of diastereomers, which have different physical properties and can be separated using standard chromatographic techniques like silica (B1680970) gel column chromatography. Subsequent cleavage of the chiral auxiliary from the separated diastereomers affords the pure enantiomers. nih.gov Additionally, kinetic resolution, where one enantiomer of a racemic starting material reacts faster with a chiral catalyst or reagent, can be employed to obtain enantiomerically enriched products. acs.org

Table 4: Approaches to Enantiopure Forms

| Method | Description | Key Reagent/Technique | Outcome |

| Asymmetric Synthesis | Stereoselective reduction of the ketone. | Biocatalyst (e.g., plant/yeast cells) or Chiral chemical reductant. | Enantiomerically enriched chiral alcohol. |

| Chiral HPLC Resolution | Direct separation of a racemic mixture. | Chiral Stationary Phase (CSP) column. | Separated pure enantiomers. uclouvain.be |

| Chemical Resolution | Formation and separation of diastereomers. | Chiral derivatizing agent (e.g., camphorsultam). nih.gov | Separated diastereomers, then cleavage to pure enantiomers. |

| Kinetic Resolution | Enantioselective reaction of a racemic mixture. | Chiral catalyst/reagent. | Enantiomerically enriched unreacted starting material and product. acs.org |

Computational and Theoretical Studies on 1 3 Chloro 4 Methylphenyl Pentan 1 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into molecular structure, stability, and reactivity without the need for empirical data.

The electronic structure of a molecule dictates its chemical behavior. DFT is a popular computational method used to determine the electron distribution and orbital energies of a molecule. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive.

For 1-(3-chloro-4-methylphenyl)pentan-1-one, the HOMO would likely be localized on the electron-rich 4-methylphenyl ring, while the LUMO would be centered on the carbonyl group, which is an electron-accepting moiety. The precise energy values and distribution would be determined by a DFT calculation, typically using a basis set such as B3LYP/6-311++G(d,p). nanobioletters.com Analysis of the Molecular Electrostatic Potential (MEP) map would further reveal the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting chemical interactions. nanobioletters.com

Table 1: Illustrative Data from a Typical FMO Analysis

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.7 eV |

Note: The values in this table are illustrative examples of what a DFT calculation would produce and are not actual reported data for the compound.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The pentanoyl chain of this compound can adopt numerous conformations. Computational methods are used to identify the most stable conformers by calculating their relative energies.

The process involves rotating the dihedral angles of the flexible bonds—particularly between the carbonyl carbon and the adjacent carbon of the pentyl group, and between the carbonyl carbon and the phenyl ring—to map the potential energy surface. The structures corresponding to energy minima on this surface are the stable conformers. The global minimum represents the most stable and thus most populated conformation of the molecule under given conditions. This information is vital for understanding how the molecule's shape influences its packing in a solid state and its interaction with biological receptors or other molecules.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules and their interactions.

Molecular modeling can predict the most likely sites of chemical reactions on the molecule. Reactivity indicators, derived from DFT calculations, such as Fukui functions or the MEP map, highlight the regioselectivity of electrophilic and nucleophilic attacks.

For this compound:

Nucleophilic Attack: The carbonyl carbon is highly electrophilic and would be the primary site for attack by nucleophiles.

Electrophilic Attack: The aromatic ring contains several potential sites for electrophilic substitution. The directing effects of the chloro (ortho-, para-directing but deactivating) and methyl (ortho-, para-directing and activating) groups, as well as the acyl group (meta-directing and deactivating), would determine the precise location of the attack. Computational models can quantify the activation energies for substitution at each position on the ring to predict the most favorable outcome.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of intermolecular interactions. For a polar molecule like this compound, the primary interactions would include:

Dipole-Dipole Interactions: Resulting from the polar carbonyl group.

Van der Waals Forces: Including London dispersion forces from the nonpolar alkyl chain and aromatic ring.

MD simulations can predict whether the molecules tend to form aggregates in a given solvent or in the solid state. By simulating a system containing many molecules, one can observe their collective behavior, such as self-assembly or crystal packing arrangements. This is crucial for understanding physical properties like solubility, boiling point, and crystal morphology.

In Silico Approaches for Synthetic Route Prediction

Modern computational chemistry offers powerful tools for retrosynthesis, the process of designing a synthetic route by working backward from a target molecule. nih.gov In silico methods can predict potential reactants and reaction pathways, accelerating the discovery of new synthetic methods. nih.gov

One advanced approach combines an automated reaction path search method with kinetic analysis. nih.gov For a target like this compound, the algorithm would first identify the key functional groups (ketone, substituted benzene (B151609) ring). Then, it would search a vast database of known chemical reactions in reverse, identifying potential bond disconnections.

For example, a common disconnection for a ketone is the C-C bond adjacent to the carbonyl group, suggesting a Friedel-Crafts acylation reaction. The system would then evaluate this possibility.

Table 2: Example of In Silico Retrosynthetic Analysis

| Target Molecule | Key Disconnection | Predicted Precursors | Predicted Reaction Type |

| This compound | Carbonyl C — Phenyl C bond | 1-Chloro-2-methylbenzene and Pentanoyl chloride | Friedel-Crafts Acylation |

| This compound | Carbonyl C — Alkyl C bond | 3-Chloro-4-methylbenzoyl chloride and a butyl-based organometallic reagent | Acyl substitution with organometallic coupling |

The computational method would then calculate the potential energy surfaces and reaction kinetics for these proposed pathways to determine their feasibility and predict the most efficient synthetic route. nih.gov This ab initio prediction of reactants represents a significant shift from traditional, intuition-based synthesis design to a more data-driven approach. nih.gov

Advanced Analytical Methodologies for the Characterization of 1 3 Chloro 4 Methylphenyl Pentan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution and solid states. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR (¹H and ¹³C) provides the foundational data for structural analysis. In ¹H NMR, the protons on the aromatic ring, the methyl group, and the pentanoyl chain of 1-(3-Chloro-4-methylphenyl)pentan-1-one would exhibit distinct chemical shifts. Protons adjacent to the carbonyl group (α-protons) are characteristically deshielded, appearing at approximately 2-2.5 ppm. oregonstate.edu The aromatic protons would appear further downfield (6.5-8.4 ppm), with their splitting patterns revealing their substitution on the phenyl ring. mnstate.edu In ¹³C NMR, the carbonyl carbon is highly deshielded, resonating at 190 ppm or further downfield. oregonstate.edufiveable.me

To definitively assign these signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the adjacent protons along the pentanoyl chain, confirming its linear structure.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sdsu.edu This is crucial for piecing together the molecular skeleton. For instance, it would show a correlation from the α-protons of the pentanoyl chain to the carbonyl carbon and the aromatic carbon at position 1, confirming the connection of the ketone group to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry and conformation in more complex derivatives.

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Expected Key Correlations |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | 7.0 - 8.0 | COSY correlations between adjacent aromatic protons. |

| Pentanoyl CH₂ (α to C=O) | ¹H NMR | ~2.9 | COSY correlation to β-CH₂. HMBC correlation to C=O carbon and aromatic C1. |

| Pentanoyl CH₂ (β, γ) | ¹H NMR | ~1.6, ~1.4 | COSY correlations to adjacent CH₂ groups. |

| Pentanoyl CH₃ | ¹H NMR | ~0.9 | COSY correlation to γ-CH₂. |

| Aromatic CH₃ | ¹H NMR | ~2.4 | HMBC correlation to aromatic carbons. |

| Carbonyl Carbon (C=O) | ¹³C NMR | >195 | HMBC correlations from α-CH₂ protons and aromatic protons. |

| Aromatic Carbons | ¹³C NMR | 125 - 145 | HMQC/HSQC correlations to attached protons. HMBC correlations from nearby protons. |

| Alkyl Carbons | ¹³C NMR | 14 - 40 | HMQC/HSQC correlations to attached protons. |

While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) offers invaluable information on the compound in its native solid form. This is particularly important for studying polymorphism, where a compound can exist in different crystal structures with varying physical properties. High-resolution ¹³C ssNMR can be used to analyze the distribution of carbon atoms and identify different chemical environments within the solid material. acs.org For aromatic ketones, signals for carbonyl carbons can appear at chemical shifts greater than 175 ppm, while aromatic ring carbons are found in the 100–175 ppm range. acs.org By analyzing the chemical shifts and peak multiplicities, ssNMR can distinguish between different crystalline forms and provide insights into crystal packing and intermolecular interactions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone of chemical analysis, providing precise information about a molecule's mass and its structural components through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental formula of an unknown compound. Unlike nominal mass spectrometry, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) can measure mass-to-charge ratios (m/z) to several decimal places. mdpi.com For this compound (C₁₂H₁₅ClO), the calculated exact mass of the protonated molecule [M+H]⁺ can be compared against the experimentally measured value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition, effectively ruling out other potential formulas. mdpi.com

| Species | Elemental Formula | Calculated Exact Mass (Da) | Hypothetical Measured Mass (Da) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₆³⁵ClO⁺ | 211.0884 | 211.0886 | 0.95 |

| [M+H]⁺ | C₁₂H₁₆³⁷ClO⁺ | 213.0855 | 213.0857 | 0.94 |

The presence of chlorine is also confirmed by its characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used to separate the compound from a mixture and analyze its fragmentation pattern. uoguelph.cauoguelph.ca In electron impact (EI) ionization used in GC-MS, molecules fragment in a reproducible manner, creating a "mass spectral fingerprint." nih.gov For ketones, a characteristic and predominant fragmentation pathway is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. oregonstate.edufiveable.me

For this compound, two primary α-cleavage pathways are expected:

Cleavage of the bond between the carbonyl carbon and the phenyl ring, resulting in a butylcarbonyl ion (C₅H₉O⁺, m/z 85).

Cleavage of the bond between the carbonyl carbon and the butyl chain, leading to a stable 3-chloro-4-methylbenzoyl cation (C₈H₆ClO⁺, m/z 153/155). This fragment is particularly diagnostic as it retains the substituted aromatic portion of the molecule.

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 210/212 | [C₁₂H₁₅ClO]⁺ | Molecular Ion (M⁺) |

| 153/155 | [C₈H₆ClO]⁺ | α-cleavage (loss of butyl radical) |

| 125/127 | [C₇H₆Cl]⁺ | Loss of CO from [C₈H₆ClO]⁺ |

| 85 | [C₅H₉O]⁺ | α-cleavage (loss of chloromethylphenyl radical) |

| 57 | [C₄H₉]⁺ | Butyl cation |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. ksu.edu.sauni-siegen.de This complementarity means that some vibrations may be strong in IR and weak or absent in Raman, and vice versa. nih.gov

For this compound, these techniques are excellent for confirming the presence of key functional groups:

Carbonyl (C=O) Stretch: This is typically a very strong and sharp absorption in the IR spectrum. For aromatic ketones, this band appears in the region of 1685-1700 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring weakens the C=O bond, lowering its stretching frequency compared to a saturated ketone (typically ~1715 cm⁻¹). oregonstate.eduspectroscopyonline.com

Aromatic C=C Stretches: These appear in the 1400-1600 cm⁻¹ region and confirm the presence of the phenyl ring. researchgate.net

Aliphatic C-H Stretches: Vibrations from the methyl and methylene groups of the pentanoyl chain will be observed in the 2850-3000 cm⁻¹ region. researchgate.net

Aromatic C-H Stretches: These typically appear above 3000 cm⁻¹. researchgate.net

C-Cl Stretch: The carbon-chlorine bond stretch will show an absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds, such as the C=C bonds within the aromatic ring. ksu.edu.sa

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR/Raman | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | IR/Raman | Strong |

| Carbonyl (C=O) Stretch | ~1690 | IR | Very Strong |

| Aromatic C=C Stretch | 1400 - 1600 | IR/Raman | Medium-Strong |

| C-Cl Stretch | 600 - 800 | IR | Medium-Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as an unparalleled technique for the absolute determination of the solid-state structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate the precise arrangement of atoms in the crystal lattice, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

The type of data obtained from a single-crystal X-ray diffraction analysis is summarized in the table below, using examples of related cathinone derivatives. This illustrates the detailed structural insights that can be gained for this compound, should a suitable crystal be obtained.

Table 1: Representative Crystallographic Data for Cathinone Derivatives

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one HCl | Monoclinic | P2₁/c | Presence of a specific enantiomer, detailed bond lengths and angles. |

| 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one HCl | Monoclinic | P2₁/c | Confirmation of the hydrochloride salt form, analysis of intermolecular hydrogen bonding. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound and its derivatives, as well as for assessing the purity of synthesized batches. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for these purposes.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. In the context of this compound, reversed-phase HPLC is the most common approach. This method utilizes a non-polar stationary phase (typically C18 or C8) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

The purity of this compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. The percentage purity is calculated by comparing the peak area of the main compound to the total area of all peaks. Furthermore, HPLC can be used for the preparative separation of the target compound from reaction byproducts or other impurities.

Chiral HPLC is a specialized application that is crucial for the separation of enantiomers of chiral compounds like many cathinone derivatives. By employing a chiral stationary phase (CSP), it is possible to resolve the racemic mixture into its individual enantiomers, which is often essential as different enantiomers can exhibit distinct biological activities.

Table 2: Typical HPLC Parameters for the Analysis of Substituted Cathinones

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode. |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Detection | UV-Vis detection at a wavelength where the analyte exhibits maximum absorbance (e.g., around 254 nm). Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for enhanced sensitivity and structural confirmation. |

| Chiral Separation | Chiral stationary phases (e.g., polysaccharide-based) with a suitable mobile phase (e.g., n-hexane/isopropanol). |

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides a highly sensitive and specific method for the identification and quantification of this compound.

For GC analysis, the sample is vaporized and injected into a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the inert carrier gas (mobile phase). The retention time, the time it takes for a compound to elute from the column, is a characteristic property that can be used for identification.

GC-MS analysis provides a mass spectrum for each separated component, which is a molecular fingerprint that can be compared to spectral libraries for confident identification. This technique is particularly useful for the analysis of complex mixtures and for the detection of trace-level impurities. The purity of this compound can be determined by the relative peak areas in the gas chromatogram. For some cathinone derivatives, derivatization may be necessary to improve their thermal stability and chromatographic behavior nih.gov.

Table 3: Typical GC-MS Parameters for the Analysis of Chloro-Substituted Cathinones

| Parameter | Description |

|---|---|

| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm). |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |

| Injector Temperature | Typically 250-280 °C. |

| Oven Temperature Program | A temperature gradient is often used to ensure good separation of compounds with different boiling points (e.g., initial temperature of 100°C, ramped to 280°C). |

| Detector | Mass Spectrometer (MS) operating in electron ionization (EI) mode. |

| Derivatization | In some cases, derivatizing agents like trifluoroacetyl-l-prolyl chloride can be used for the chiral separation of cathinone enantiomers by GC-MS. |

Applications of 1 3 Chloro 4 Methylphenyl Pentan 1 One in Specialized Organic Synthesis and Materials Science

Utilization as a Key Synthon for Complex Molecular Architectures

A synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond during synthesis. The structural features of 1-(3-Chloro-4-methylphenyl)pentan-1-one—namely the electrophilic carbonyl carbon, the nucleophilic aromatic ring (which can be further functionalized), and the alpha-protons on the pentanoyl chain—make it a multifunctional synthon for constructing more complex molecules.

As an intermediate, this compound can serve as a starting material for a variety of specialty chemicals. The ketone functional group is particularly amenable to a range of reactions. For instance, it can undergo reduction to form the corresponding secondary alcohol, or it can be a site for nucleophilic addition reactions, such as the Grignard or Wittig reactions, to extend the carbon skeleton.

Furthermore, the aryl ketone structure is a key component in multi-carbon homologation processes, where the carbon chain is extended via C-C bond cleavage and subsequent cross-coupling reactions. Palladium-catalyzed processes have been developed that allow aryl ketones to react with alkenols, effectively lengthening the aliphatic chain and producing long-chain ketones and aldehydes nih.gov. Such transformations are valuable in the synthesis of fine chemicals where precise control over molecular architecture is required.

The general reactivity of ketones allows them to be converted into a wide array of other functional groups, making them versatile building blocks in multi-step syntheses lifechemicals.commolport.com.

The rigid structure of the substituted phenyl ring combined with the flexible pentanoyl chain makes this compound an attractive building block for functional materials. Aryl ketones are foundational precursors for high-performance polymers and other materials where thermal stability and specific electronic properties are desired. Polyketone compounds are recognized as powerful building blocks for synthesizing various organic functional materials acs.org. The presence of the chloro- and methyl- substituents on the aromatic ring can be used to tune the properties of the resulting material, such as solubility, thermal resistance, and dielectric constant.

| Property | Influence of Substituents | Potential Application |

| Chlorine Atom | Increases polarity, modifies electronic properties, potential site for nucleophilic aromatic substitution. | Tuning of polymer properties (e.g., dielectric constant, refractive index). |

| Methyl Group | Increases hydrophobicity, can improve solubility in organic solvents. | Enhancing processability of derived polymers. |

| Aryl Ketone Core | Provides rigidity, thermal stability, and a site for polymerization. | High-performance polymers, electrochromic materials. mdpi.com |

Role in Catalytic Reaction Development

The inherent chemical functionalities of this compound allow it to be investigated for roles in catalysis, either as a component of a larger catalytic system or as a substrate in the development of new catalytic methods.

While not a catalyst itself, the molecular structure of this compound can be chemically modified to create ligands for metal catalysts. The aromatic ring can be functionalized with coordinating groups (e.g., phosphines, amines) that can bind to a metal center. The specific substitution pattern (chloro- and methyl-) would influence the electronic properties of the resulting ligand, thereby tuning the activity and selectivity of the catalyst. The development of specialized ligands is crucial for advancing transition metal-catalyzed reactions nih.gov.

Aryl ketones are recognized substrates and participants in various catalytic processes. In the field of organocatalysis, which uses small organic molecules as catalysts, aryl ketones can be involved in reactions such as asymmetric aldol (B89426) additions. acs.org For example, the synergistic combination of photoredox catalysis and organocatalysis has been used for the direct β-coupling of cyclic ketones with aryl ketones to produce valuable γ-hydroxyketone adducts nih.gov.

In metal-catalyzed reactions, the C-H bonds of the aromatic ring or the aliphatic chain can be targeted for activation. Palladium-catalyzed C-H transformations, for instance, have been developed for the synthesis of ketones from aldehydes and aryl halides, demonstrating the utility of the ketone moiety in such advanced synthetic methods acs.org. The presence of the chlorine atom also opens possibilities for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where the C-Cl bond is activated by a transition metal catalyst to form new carbon-carbon or carbon-heteroatom bonds.

| Catalytic Process | Role of the Aryl Ketone Moiety |

| Organocatalysis | Substrate for reactions like vinylogous aldol additions acs.org; participant in photoredox/organocatalysis mergers. nih.gov |

| Metal Catalysis | Substrate for C-H activation acs.org; precursor for cross-coupling reactions via the C-Cl bond. |

| Homologation | Reactant for palladium-catalyzed multi-carbon chain extension via Ar−C(O) bond cleavage. nih.gov |

Research into Novel Polymers and Oligomers Derived from the Compound

A significant application area for aryl ketones is in the synthesis of high-performance polymers, most notably the poly(aryl ether ketone) (PAEK) family. kpi.uamdpi.com These materials are known for their exceptional thermal stability, chemical resistance, and mechanical properties.

The synthesis of PAEKs typically involves a nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalo-diaryl ketone. kpi.ua By analogy, a derivative of this compound could be envisioned as a monomer in such polymerizations. For instance, if functionalized with a second reactive group (like a hydroxyl or an additional activated halide), it could be incorporated into a polymer backbone. The specific substituents on the phenyl ring would directly influence the final properties of the polymer. For example, introducing fluorine-containing groups into PAEKs is a known strategy to improve dielectric properties for applications in microelectronics and 5G communication technology. nih.gov Similarly, the chloro- and methyl- groups of the title compound would be expected to modulate properties like the glass transition temperature, solubility, and dielectric constant. mdpi.com

Aryl vinyl ketones are also effective for constructing rigid carbon backbones in polymers, leading to excellent thermal resistance. nii.ac.jp While the title compound is not a vinyl ketone, it could be chemically converted into one, thus serving as a precursor to such high-stability polymers. Furthermore, novel donor-acceptor polymers with electrochromic properties have been synthesized from diaryl ketone monomers, suggesting another potential avenue for materials development. mdpi.com

Future Research Directions and Unexplored Areas in 1 3 Chloro 4 Methylphenyl Pentan 1 One Chemistry

Development of Novel Cascade and One-Pot Synthetic Sequences

Promising research avenues include palladium-catalyzed multicomponent reactions where the aromatic core, acyl group, and other functionalities are assembled in a single operation. mdpi.com For instance, a hypothetical one-pot sequence could involve an initial cross-coupling to form the C-C bond of the pentanoyl group, followed by an in-situ oxidation. Another area of exploration is the design of tandem reactions, such as a Sonogashira coupling followed by hydrohalogenation, which could offer a modular and efficient route to related structures. frontiersin.org The development of such elegant synthetic sequences not only streamlines the production of the target compound but also opens pathways to a diverse library of analogues.

| Metric | Traditional Route (e.g., Multi-Step Friedel-Crafts) | Proposed Cascade/One-Pot Route |

|---|---|---|

| Number of Steps | 2-3 (Preparation of acyl chloride, acylation, workup) | 1 |

| Intermediate Isolations | 1-2 | 0 |

| Atom Economy | Lower (due to stoichiometric byproducts, e.g., from Lewis acid) | Higher (fewer reagents and byproducts) |

| Solvent/Reagent Usage | High | Reduced |

| Potential for Automation | Moderate | High |

Mechanistic Studies on Less Explored Reactivity Patterns

While the electrophilic aromatic substitution mechanism of Friedel-Crafts acylation is well-understood, the broader reactivity of 1-(3-chloro-4-methylphenyl)pentan-1-one remains largely unexplored. sigmaaldrich.combyjus.com Future mechanistic studies, combining experimental and computational approaches, could uncover novel reactivity patterns and enable new synthetic applications.

Key areas for investigation include:

α-Functionalization: The carbonyl group activates the α-protons on the pentanoyl chain, making them susceptible to enolate formation and subsequent reaction with electrophiles. Detailed mechanistic studies on organocatalytic asymmetric α-alkylation could provide routes to chiral derivatives. acs.org

Benzylic Functionalization: The methyl group on the aromatic ring is a potential site for selective oxidation or radical halogenation, providing a handle for further molecular elaboration.

Nucleophilic Aromatic Substitution (SNAr): While the chlorine atom is generally unreactive towards SNAr, its reactivity could be enhanced under specific catalytic conditions or in the presence of strongly electron-withdrawing groups, allowing for the introduction of diverse substituents.

Computational tools, particularly Density Functional Theory (DFT) calculations, will be invaluable for mapping reaction energy profiles, identifying transition states, and predicting the feasibility of these less-explored pathways. acs.org

| Reaction Type | Potential Reagents/Conditions | Key Mechanistic Question to Investigate |

|---|---|---|

| Asymmetric α-Alkylation | Chiral organocatalyst, electrophile (e.g., benzyl bromide) | What is the nature of the transition state that governs enantioselectivity? |

| Selective Benzylic Oxidation | Photocatalyst, O2 | Can regioselectivity between the benzylic methyl and the α-methylene be controlled? |

| Catalytic SNAr | Palladium/phosphine (B1218219) catalyst, nucleophile (e.g., morpholine) | What ligand system can lower the activation barrier for C-Cl bond cleavage? |

Exploration of Advanced Catalytic Systems for Transformations

The synthesis and modification of this compound can be significantly improved by moving beyond classical stoichiometric reagents towards advanced catalytic systems. Research in this area should focus on catalysts that offer higher efficiency, selectivity, reusability, and a better environmental profile.

Future directions include:

Heterogeneous Catalysts: Developing solid acid catalysts (e.g., zeolites, supported superacids) to replace traditional Lewis acids like AlCl3 in the acylation step would simplify product purification and allow for catalyst recycling. sigmaaldrich.com

Photoredox Catalysis: Visible-light-induced catalysis offers mild reaction conditions for transformations such as C-H activation and oxidation, providing a green alternative to conventional methods that require harsh reagents. chemistryviews.orgorganic-chemistry.org This could be applied to functionalize the alkyl chain or the benzylic methyl group.

Enzymatic Transformations: Biocatalysis using enzymes such as ketoreductases could enable highly stereoselective reductions of the carbonyl group to produce chiral alcohols, which are valuable building blocks for pharmaceuticals.

The goal is to create a toolbox of catalytic methods that allow for precise and sustainable modifications of the parent compound.

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

The intersection of chemistry and artificial intelligence (AI) presents a transformative opportunity for accelerating research. nih.govjetir.org For this compound, machine learning (ML) and AI can be leveraged in two primary domains: compound design and synthesis prediction.

Compound Design: By analyzing vast datasets of chemical structures and their biological activities, ML models can predict the potential therapeutic properties of novel derivatives of this compound. This in silico screening can prioritize the synthesis of analogues with a higher probability of being active as, for example, enzyme inhibitors or receptor modulators, thereby saving considerable time and resources.

Synthesis Prediction: Computer-aided synthesis planning (CASP) tools, powered by AI, can propose novel and efficient retrosynthetic pathways. acs.orgrsc.org For a given derivative, these tools can suggest multiple synthetic routes, rank them based on predicted yield or cost, and even identify non-intuitive bond disconnections that a human chemist might overlook. This technology can aid in overcoming synthetic challenges and discovering more innovative chemistry. eurekalert.org

| AI/ML Application | Input Data | Potential Output/Benefit |

|---|---|---|

| Property Prediction | Molecular structure of derivatives | Predicted biological activity, toxicity, or physicochemical properties. |

| Retrosynthesis Planning | Target molecular structure | A ranked list of viable, step-by-step synthetic routes from available starting materials. |

| Reaction Optimization | Experimental data (yields, conditions) | Predicted optimal reaction conditions (temperature, catalyst, solvent) for a specific transformation. |

Investigations into Sustainable Production and Circular Economy Aspects

Modern chemical synthesis is increasingly driven by the principles of green chemistry and the circular economy. Future research on this compound should embed sustainability as a core objective.

Key research areas include:

Renewable Feedstocks: Investigating routes that utilize bio-based starting materials is a critical goal. For example, lignin, a major component of biomass, is a rich source of substituted aromatic compounds that could potentially be converted into the 3-chloro-4-methylphenyl core. Similarly, fatty acids or other bio-derived molecules could serve as precursors for the pentanoyl side chain. chalmers.se

Green Solvents and Processes: The replacement of volatile and hazardous organic solvents with greener alternatives like water, supercritical CO₂, or deep eutectic solvents (DES) should be explored. chemistryviews.orgresearchgate.net Coupling these solvents with energy-efficient technologies like microwave-assisted synthesis or photocatalysis can further reduce the environmental footprint of the production process.

Circular Economy Principles: Research should focus on designing synthetic routes where catalysts are recycled, byproducts are minimized or valorized, and the final product is designed for biodegradability or recyclability if used in consumer applications. This lifecycle approach ensures that the chemical's production and use are aligned with long-term environmental stewardship. radicalz.euinnoget.com

By focusing on these forward-looking research directions, the scientific community can unlock the full potential of this compound chemistry, paving the way for more efficient, innovative, and sustainable chemical synthesis.

Q & A

Q. What are the established synthetic routes for 1-(3-Chloro-4-methylphenyl)pentan-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via Friedel-Crafts acylation , where pentanoyl chloride reacts with 3-chloro-4-methyltoluene in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios of the acyl chloride to the aromatic substrate. Post-reaction purification involves column chromatography or recrystallization to isolate the ketone product . Industrial-scale methods may employ continuous flow reactors for improved yield and reproducibility.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions on the aromatic ring and the pentanone chain. For example, the methyl group at the 4-position appears as a singlet (~δ 2.3 ppm), while the chloro group deshields adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 210.7 (C₁₂H₁₃ClO⁺) and fragmentation patterns indicative of chloro-methylphenyl and ketone moieties .

- X-ray Crystallography : Resolves bond angles and spatial arrangement, though crystallization may require slow evaporation in non-polar solvents like hexane .

Q. How does the chloro-methyl substitution on the phenyl ring influence the compound’s chemical reactivity?